molecular formula C12H12O8-4 B13823884 Tetramethyl1,2,3,4-cyclobutanetetracarboxylate

Tetramethyl1,2,3,4-cyclobutanetetracarboxylate

Cat. No.: B13823884
M. Wt: 284.22 g/mol
InChI Key: NSZYKXMFFCRNJB-UHFFFAOYSA-J
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Description

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation. This reaction leads to the formation of a mixture, which upon further processing yields the desired tetramethyl ester .

Industrial Production Methods: The industrial production of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate typically involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in molecular design .

Comparison with Similar Compounds

Uniqueness: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. This structural feature makes it particularly useful in applications requiring rigidity and stability .

Properties

Molecular Formula

C12H12O8-4

Molecular Weight

284.22 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclobutane-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C12H16O8/c1-9(5(13)14)10(2,6(15)16)12(4,8(19)20)11(9,3)7(17)18/h1-4H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4

InChI Key

NSZYKXMFFCRNJB-UHFFFAOYSA-J

Canonical SMILES

CC1(C(C(C1(C)C(=O)[O-])(C)C(=O)[O-])(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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